7-Chloro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-C]pyridine family. This compound features a chlorine substituent at the 7-position of the imidazo ring, which contributes to its unique chemical properties and biological activities. The molecular formula for this compound is , and it is characterized by a fused imidazole and pyridine structure.
The synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine can be achieved through several methods:
Specific synthetic routes often employ reagents like phosphorus oxychloride or thionyl chloride to facilitate chlorination reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .
The molecular structure of 7-Chloro-1H-imidazo[4,5-C]pyridine features:
7-Chloro-1H-imidazo[4,5-C]pyridine participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituent, which enhances its electrophilicity in nucleophilic substitution reactions .
The mechanism of action for compounds derived from 7-Chloro-1H-imidazo[4,5-C]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives have shown inhibitory effects on kinases involved in cancer progression.
Studies indicate that specific derivatives exhibit nanomolar IC50 values against targets like cyclin-dependent kinase 2 and Aurora B kinase, highlighting their potential as therapeutic agents in oncology .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization .
7-Chloro-1H-imidazo[4,5-C]pyridine has several scientific applications:
The imidazopyridine scaffold represents a privileged heterocyclic system in drug discovery, characterized by the fusion of imidazole and pyridine rings. Among its isomers, imidazo[4,5-c]pyridine is distinguished by its nitrogen atom placement at the 1- and 3-positions of the pyridine ring, creating a unique electronic topography that mimics endogenous purines. This structural resemblance facilitates interactions with biological targets such as enzymes and receptors involved in nucleotide binding [2] [10]. Key features include:
Table 1: Comparative Properties of Imidazopyridine Isomers
Isomer | Ring Junction | Key Pharmacophoric Features | Exemplary Therapeutic Applications |
---|---|---|---|
Imidazo[4,5-c]pyridine | Pyridine N at 1,3 | High dipole moment; N3 H-bond acceptor | Anticancer (DZNep), Antiviral |
Imidazo[4,5-b]pyridine | Pyridine N at 1,2 | Planar conformation; C2 modifiable | Proton pump inhibitors (Tenatoprazole) |
Imidazo[1,2-a]pyridine | Pyridine N at 2,3 | Enhanced bioavailability | Sedatives (Zolpidem) |
Clinical candidates like 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine-based EZH2 inhibitor, underscore this isomer’s capacity to modulate epigenetic targets [10]. The scaffold’s synthetic versatility allows C4-, C5-, or C7-functionalization to optimize pharmacokinetic properties, as demonstrated in kinase inhibitors where C7 modifications enhance selectivity [2] [4].
The introduction of a chlorine atom at the C7 position of imidazo[4,5-c]pyridine imparts distinct advantages in medicinal chemistry:
Table 2: Bioactive Derivatives of 7-Chloro-1H-imidazo[4,5-c]pyridine
Derivative Structure | Biological Target | Key Activity | Potency (IC50/EC50) |
---|---|---|---|
7-Chloro-4-(3-trifluoromethylphenyl)amino | Poly(ADP-ribose) polymerase | Sensitizes tumor cells to temozolomide | 8.6 nM (PARP1) [10] |
7-Chloro-3-(2-morpholinoethyl) | Tubulin polymerization | Inhibits microtubule assembly; antiproliferative | 0.082 µM (MCF-7) [4] |
7-Chloro-4-(pyridin-3-ylmethoxy) | JAK-STAT pathway | Suppresses angiogenesis in cancer | 22 nM (JAK1) [10] |
The compound’s molecular formula (C₆H₄ClN₃) and hydrogen-bonding motifs (e.g., SMILES: ClC1=C2N=CNC2=NC=N1) enable rational design of inhibitors targeting:
Structural Insights: Computational analyses confirm that chlorine’s σ-hole formation potential enables interactions with backbone carbonyls in target proteins, a feature leveraged in PARP inhibitor design [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7